molecular formula C6H2BrI2NO2 B3332178 4-Bromo-3,5-diiodopyridine-2-carboxylic acid CAS No. 876476-58-3

4-Bromo-3,5-diiodopyridine-2-carboxylic acid

Cat. No.: B3332178
CAS No.: 876476-58-3
M. Wt: 453.80 g/mol
InChI Key: ADMMEEANHIBWMF-UHFFFAOYSA-N
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Description

4-Bromo-3,5-diiodopyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H2BrI2NO2 and a molecular weight of 453.8 g/mol . This compound is part of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-diiodopyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of pyridine-2-carboxylic acid under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with bromine and iodine in reactors designed to handle the exothermic nature of halogenation reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-diiodopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3,5-diiodopyridine-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-diiodopyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can affect the compound’s ability to act as a catalyst or inhibitor in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine and iodine atoms, which can influence its reactivity and applications.

Properties

IUPAC Name

4-bromo-3,5-diiodopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrI2NO2/c7-3-2(8)1-10-5(4(3)9)6(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMEEANHIBWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)I)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrI2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704499
Record name 4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876476-58-3
Record name 4-Bromo-3,5-diiodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
4-Bromo-3,5-diiodopyridine-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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